Anti-Ulcer Activity Benchmarking: Spirocyclic Derivatives vs. Omeprazole
Closely related 1-thia-4,8-diazaspiro[4.5]decan-3-one derivatives bearing an 8-benzyl group were evaluated in an in vivo rat model of gastric ulcer and demonstrated anti-ulcer activity comparable to that of the clinically established proton pump inhibitor omeprazole [1]. This study provides direct evidence that the 8-benzyl-1-thia-4,8-diazaspiro[4.5]decane core, when appropriately functionalized, can achieve therapeutic equivalence to a gold-standard anti-ulcer agent, thereby validating the scaffold's potential for further optimization.
| Evidence Dimension | Anti-ulcer efficacy in vivo (qualitative comparator) |
|---|---|
| Target Compound Data | Activity comparable to omeprazole (for 8-benzyl-4-[3-(dimethylamino)propyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one and related derivatives) |
| Comparator Or Baseline | Omeprazole (positive control) |
| Quantified Difference | Not reported as a quantitative difference; described as 'comparable' |
| Conditions | In vivo rat gastric ulcer model; specific assay details not disclosed in abstract |
Why This Matters
Demonstrates that the 8-benzyl-substituted spirocyclic core is a validated starting point for anti-ulcer drug discovery, offering a structurally distinct alternative to benzimidazole-based proton pump inhibitors.
- [1] Design, Synthesis, and Anti-Ulcer Activity of New 1-Thia-4,8-Diazaspiro[4,5]Decan-3-One Derivatives. Pharmaceutical Chemistry Journal, 2022, 55(12), 1288-1292. View Source
